Benzyl 3-allyloxy-4-nitro-benzoate
Description
Benzyl 3-allyloxy-4-nitro-benzoate is a substituted benzoate ester characterized by a benzyl ester group, an allyloxy substituent at the 3-position, and a nitro group at the 4-position of the aromatic ring. The allyloxy group introduces unsaturation (via the allyl moiety), while the nitro group is a strong electron-withdrawing substituent. This combination likely influences the compound’s physicochemical properties, such as melting point, solubility, and reactivity.
Properties
Molecular Formula |
C17H15NO5 |
|---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
benzyl 4-nitro-3-prop-2-enoxybenzoate |
InChI |
InChI=1S/C17H15NO5/c1-2-10-22-16-11-14(8-9-15(16)18(20)21)17(19)23-12-13-6-4-3-5-7-13/h2-9,11H,1,10,12H2 |
InChI Key |
JXILJZIDSXXSEY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Allyloxy vs. Other Aliphatic Groups
The allyloxy group distinguishes Benzyl 3-allyloxy-4-nitro-benzoate from saturated or branched aliphatic benzoates. For example:
- Methyl benzoate (CAS 93-58-3) and isopropyl benzoate (CAS 939-48-0) have saturated aliphatic ester groups, leading to lower polarity and higher volatility compared to the allyloxy-substituted compound .
- cis-3-Hexenyl benzoate (CAS 25152-85-6) and 3-Methyl-2-butenyl benzoate (CAS 5205-11-8) feature unsaturated aliphatic chains. The allyloxy group’s shorter chain and terminal double bond may increase reactivity (e.g., in Diels-Alder or radical reactions) compared to longer unsaturated analogs .
Nitro Group vs. Electron-Donating Substituents
The nitro group at the 4-position contrasts sharply with electron-donating groups like amino or methoxy:
- Benzyl 4-aminobenzoate hydrochloride (CAS 208588-34-5) contains an amino group, which enhances nucleophilicity and basicity. In contrast, the nitro group in the target compound would deactivate the ring toward electrophilic substitution but activate it toward nucleophilic aromatic substitution .
- 4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate () includes a methoxy group (electron-donating) and a long hexadecyloxy chain. The nitro group’s electron-withdrawing nature likely reduces solubility in nonpolar solvents compared to methoxy-substituted analogs .
Data Table: Structural and Inferred Property Comparison
| Compound Name | CAS # | Key Substituents | Inferred Properties |
|---|---|---|---|
| This compound | N/A* | 3-allyloxy, 4-nitro | High polarity, low volatility, reactive aromatic ring |
| Methyl benzoate | 93-58-3 | Methyl ester | Low polarity, high volatility |
| Isopropyl benzoate | 939-48-0 | Branched aliphatic ester | Moderate hydrophobicity |
| Benzyl 4-aminobenzoate hydrochloride | 208588-34-5 | 4-amino (basic) | Water-soluble (salt form), nucleophilic |
| 4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate | N/A | 4-hexadecyloxy, 3-methoxy | Highly hydrophobic, crystalline structure |
Research Findings and Implications
- Reactivity: The nitro group in this compound may facilitate reduction reactions to form amines, a pathway less relevant for amino- or methoxy-substituted analogs .
- Solubility : Compared to long-chain aliphatic benzoates (e.g., hexadecyloxy in ), the allyloxy group’s shorter chain suggests moderate solubility in polar aprotic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
